molecular formula C12H10N2O B12980306 8-Methoxypyrrolo[1,2-a]quinoxaline

8-Methoxypyrrolo[1,2-a]quinoxaline

Cat. No.: B12980306
M. Wt: 198.22 g/mol
InChI Key: CBDPSRUYNWYAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrrole ring fused to a quinoxaline ring, with a methoxy group attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of N-phenylpyrroles, which can be induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the multistep heterocyclization process starting from substituted 2-nitroanilines or 1,2-phenylenediamine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxypyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce pyrroloquinoxaline alcohols.

Mechanism of Action

The mechanism of action of 8-Methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

8-Methoxypyrrolo[1,2-a]quinoxaline can be compared with other similar compounds in the pyrroloquinoxaline family:

    Pyrrolo[1,2-a]quinoxaline: The parent compound without the methoxy group.

    Pyrrolo[2,3-b]quinoxaline: A structural isomer with different ring fusion.

    Indolo[1,2-a]quinoxaline: A related compound with an indole ring instead of a pyrrole ring.

Uniqueness: The presence of the methoxy group at the 8th position in this compound imparts unique chemical properties and biological activities compared to its analogues .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

8-methoxypyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C12H10N2O/c1-15-10-4-5-11-12(7-10)14-6-2-3-9(14)8-13-11/h2-8H,1H3

InChI Key

CBDPSRUYNWYAOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=CC3=CC=CN32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.